3-Bromo-2-methoxy-6-methylbenzoic Acid: Physicochemical Properties, Reactivity, and Applications in Targeted Protein Degradation
3-Bromo-2-methoxy-6-methylbenzoic Acid: Physicochemical Properties, Reactivity, and Applications in Targeted Protein Degradation
Executive Summary
As the field of targeted protein degradation (TPD) expands, the demand for highly functionalized, sterically precise building blocks has surged. 3-Bromo-2-methoxy-6-methylbenzoic acid (CAS: 681467-88-9) has emerged as a critical intermediate in the synthesis of next-generation immunomodulatory drugs (IMiDs) and molecular glues[1],[2].
As a Senior Application Scientist, I have observed that the unique substitution pattern of this molecule—combining an aryl bromide for cross-coupling, a benzylic methyl group for oxidative functionalization, and a methoxy group for steric/electronic tuning—makes it an indispensable scaffold. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and validated synthetic workflows, offering a comprehensive guide for drug development professionals.
Molecular Identity and Physicochemical Properties
The utility of 3-bromo-2-methoxy-6-methylbenzoic acid stems from its dense functionalization. The physical and chemical parameters dictate its handling, solubility, and reactivity profiles in organic synthesis[3],[4].
| Property | Value / Description |
| Chemical Name | 3-Bromo-2-methoxy-6-methylbenzoic acid |
| CAS Number | 681467-88-9[5],[6] |
| Molecular Formula | C₉H₉BrO₃[7],[3] |
| Molecular Weight | 245.07 g/mol [7],[3] |
| SMILES String | O=C(O)C1=C(C)C=CC(Br)=C1OC[7],[3] |
| Appearance | Solid (typically off-white to colorless)[1] |
| Storage Conditions | Sealed in a dry environment, 2–8°C[3],[4] |
Chemical Reactivity and Structural Causality
Understanding the causality behind the reactivity of 3-bromo-2-methoxy-6-methylbenzoic acid is essential for designing efficient synthetic routes. Each functional group serves a distinct mechanistic purpose:
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Benzylic Methyl Group (C6): This group is highly susceptible to exhaustive oxidation. By converting this methyl group into a carboxylic acid, the molecule is transformed into a phthalic acid derivative (e.g., 4-bromo-3-methoxyphthalic acid). The steric hindrance from the adjacent carboxylic acid requires aggressive oxidative conditions[1].
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Aryl Bromide (C3): The bromine atom provides a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to extend the aromatic system or introduce novel pharmacophores after the core IMiD structure is assembled[2].
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Methoxy Group (C2): Acting as an electron-donating group, the methoxy substituent modulates the electronic density of the aromatic ring. More importantly, in the context of TPD, it provides key steric constraints that dictate the binding conformation of downstream phthalimide derivatives within the cereblon (CRBN) E3 ligase pocket[1].
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Carboxylic Acid (C1): Serves as a direct site for esterification or amidation, enabling the linkage of the core to various functional appendages[8].
Synthetic Utility: Application in Targeted Protein Degraders
The primary application of 3-bromo-2-methoxy-6-methylbenzoic acid is as a precursor for synthesizing advanced IMiDs. Recent literature highlights its use in developing PRPK-directed phthalimides [1] and Cyclin E1 degraders [8].
By oxidizing the C6 methyl group, researchers generate a substituted phthalic acid, which is subsequently condensed with 3-amino-piperidine-2,6-dione to form the classic IMiD glutarimide core. This core binds to the CRBN E3 ligase, altering its surface topology to recruit neosubstrates that are otherwise untargetable.
Mechanism of action for synthesized IMiDs recruiting neosubstrates to the CRBN E3 ligase complex.
Experimental Workflows & Protocols
To ensure reproducibility and trustworthiness, the following protocols are self-validating systems based on established literature. I have annotated these with mechanistic insights to explain why specific reagents and conditions are utilized.
Protocol 1: Exhaustive Oxidation to 4-Bromo-3-methoxyphthalic Acid
This protocol details the conversion of the benzylic methyl group to a carboxylic acid, a critical step in generating the phthalimide core[1],[2].
Reagents:
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3-Bromo-2-methoxy-6-methylbenzoic acid: 500 mg (2.0 mmol)
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Potassium Hydroxide (KOH): 572 mg (10 mmol, 5.0 equiv)
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Potassium Permanganate (KMnO₄): 967 mg (6.1 mmol, ~3.0 equiv)
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Sodium Bisulfite (NaHSO₃): 637 mg (6.1 mmol)
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Water: 20 mL
Step-by-Step Methodology:
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Preparation: Dissolve 3-bromo-2-methoxy-6-methylbenzoic acid and KOH in 20 mL of water. Expert Insight: KOH is critical here; it deprotonates the carboxylic acid, solubilizing the starting material as a potassium salt and providing the highly alkaline environment required for efficient permanganate oxidation.
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Oxidation: Add KMnO₄ at room temperature. Heat the stirred mixture to 70°C for 3 days. Expert Insight: The steric bulk of the adjacent methoxy and bromo groups makes the benzylic carbon highly hindered. The 3-day duration at 70°C ensures complete oxidation.
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Quenching: Cool to room temperature and add NaHSO₃. Expert Insight: NaHSO₃ acts as a reducing agent to quench unreacted KMnO₄ and reduce the insoluble MnO₂ byproduct into water-soluble Mn(II) salts. This prevents manganese contamination in the final product.
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Isolation: Carefully acidify the mixture with 6M HCl. Collect the resulting precipitate by filtration and wash thoroughly with water.
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Validation: Yields a colorless solid (~426 mg, 76%). Validate via ¹H NMR (DMSO-d6): δ 7.66 (d, J = 8.4 Hz, 1H), 7.55 (d, J = 8.4 Hz, 1H), 3.81 (s, 3H)[1].
Synthetic workflow for converting the starting material into a PRPK-directed IMiD derivative.
Protocol 2: Selective Esterification via the "Cesium Effect"
When synthesizing Cyclin E1 degraders, the carboxylic acid must be protected or activated via esterification prior to downstream cross-coupling[8].
Reagents:
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3-Bromo-2-methoxy-6-methylbenzoic acid: 12 g (49.0 mmol)
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Cesium Carbonate (Cs₂CO₃): 15.95 g (49.0 mmol, 1.0 equiv)
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Methyl Iodide (MeI): 3.06 mL (49.0 mmol, 1.0 equiv)
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Dimethylformamide (DMF): 70 mL
Step-by-Step Methodology:
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Reaction Setup: To a solution of the starting material in DMF, add Cs₂CO₃ and MeI under a nitrogen atmosphere.
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Alkylation: Stir the mixture at room temperature for 12 hours. Expert Insight: The use of Cs₂CO₃ is highly strategic. The large ionic radius of the cesium cation creates a highly naked, reactive carboxylate anion in polar aprotic solvents like DMF (the "cesium effect"). This allows the esterification to proceed to completion at room temperature without risk of O-alkylation of other moieties or degradation of the aryl bromide.
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Workup: Quench the reaction with cold water (100 mL) to precipitate inorganic salts and dilute the DMF.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x 90 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[8].
Safety, Handling, and Storage
As with all halogenated aromatic compounds, strict adherence to safety protocols is mandatory. According to standardized safety data[5],[6],[9]:
| Hazard Class | GHS Code | Description |
| Acute Toxicity | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT SE 3 | H336 | May cause drowsiness or dizziness. |
Handling Requirements: Perform all manipulations within a certified chemical fume hood. Utilize appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Store the compound in a tightly sealed container in a dry environment at 2–8°C to prevent oxidative degradation or moisture absorption[3],[4].
References
-
Title: Development of PRPK Directed Phthalimides Source: bioRxiv URL: [Link]
- Title: Substituted oxoisoindolinyl piperidine-2,6-dione compounds (WO2025059245A1)
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Title: 3-bromo-2-methoxy-6-methylbenzoic acid — Chemical Substance Information Source: NextSDS URL: [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. nextsds.com [nextsds.com]
- 6. nextsds.com [nextsds.com]
- 7. 681467-88-9|3-Bromo-2-methoxy-6-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 8. WO2025059245A1 - Substituted oxoisoindolinyl piperidine-2,6-dione compounds - Google Patents [patents.google.com]
- 9. nextsds.com [nextsds.com]
